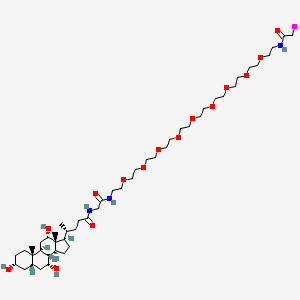![molecular formula C15H25N3O4S3 B11929173 3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid](/img/structure/B11929173.png)
3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is a cleavable, biotinylated crosslinker. This compound is widely used in chemical biology for labeling target proteins in biological experiments and assays. It features a biotin group and propanoic acid separated by a disulfide linkage, which allows for the removal of the biotin group under reducing conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid involves the conjugation of biotin with a disulfide-containing linker. The general synthetic route includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Disulfide Linker: The activated biotin is then reacted with a disulfide-containing amine, such as cystamine, to form the biotinylated disulfide linker.
Coupling with Propanoic Acid: The biotinylated disulfide linker is further reacted with propanoic acid under mild conditions to yield the final product
Industrial Production Methods
Industrial production of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Biotin: Large quantities of biotin are activated using NHS and DCC.
Scale-Up of Disulfide Linker Formation: The activated biotin is reacted with cystamine in large reactors.
Final Coupling and Purification: The biotinylated disulfide linker is coupled with propanoic acid, followed by purification using techniques such as crystallization or chromatography
化学反応の分析
Types of Reactions
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid undergoes several types of chemical reactions:
Reduction: The disulfide bond can be cleaved under reducing conditions using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Acylation: The carboxyl group of propanoic acid allows for acylation reactions with amines or alcohols.
Biotinylation: The biotin group can be used for biotinylation of target proteins through either chemical or enzymatic acylation reactions .
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Coupling Reagents: N-hydroxysuccinimide (NHS), N,N’-dicyclohexylcarbodiimide (DCC)
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Major Products Formed
Reduced Biotinylated Compounds: Upon reduction, the disulfide bond is cleaved, yielding biotinylated thiols.
Acylated Products: Acylation reactions yield biotinylated amides or esters .
科学的研究の応用
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid has numerous applications in scientific research:
Protein Labeling: Used for labeling target proteins in biological assays.
Proximity Biotinylation: Employed in cellular proximity biotinylation assays to label interacting proteins.
Chemical Biology Tools: Utilized in the synthesis of chemical biology tools for studying protein interactions and functions.
Drug Delivery: Investigated for its potential in targeted drug delivery systems due to its cleavable nature .
作用機序
The mechanism of action of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid involves:
Biotinylation: The biotin group binds to avidin or streptavidin with high affinity, allowing for the enrichment and detection of biotinylated targets.
Cleavage: The disulfide bond can be cleaved under reducing conditions, releasing the biotinylated target from the complex.
Acylation: The carboxyl group of propanoic acid allows for the formation of stable amide or ester bonds with target molecules .
類似化合物との比較
Similar Compounds
3-[2-N-(Biotinyl)aminoethylthio]propanoic Acid: Similar structure but lacks the disulfide linkage, making it non-cleavable.
Biotin-PEG3-Amine: Contains a polyethylene glycol (PEG) linker, providing increased solubility and flexibility.
Biotin-PEG3-Maleimide: Features a maleimide group for thiol-reactive biotinylation .
Uniqueness
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is unique due to its cleavable disulfide linkage, allowing for reversible biotinylation. This property makes it particularly useful in applications where temporary labeling is required .
特性
分子式 |
C15H25N3O4S3 |
|---|---|
分子量 |
407.6 g/mol |
IUPAC名 |
3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C15H25N3O4S3/c19-12(16-6-8-25-24-7-5-13(20)21)4-2-1-3-11-14-10(9-23-11)17-15(22)18-14/h10-11,14H,1-9H2,(H,16,19)(H,20,21)(H2,17,18,22) |
InChIキー |
LUKYYZVIDAWYMZ-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


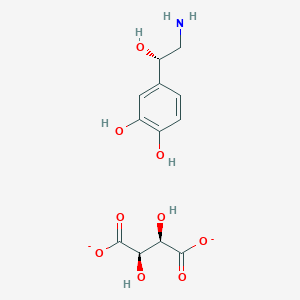
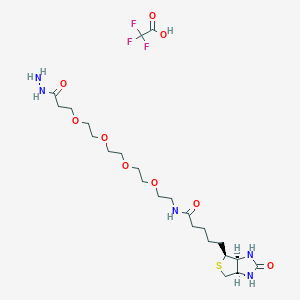
![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)
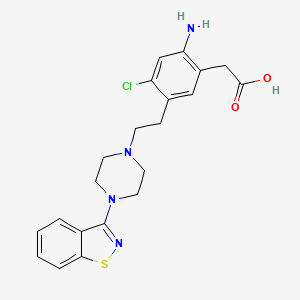
![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)
![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)
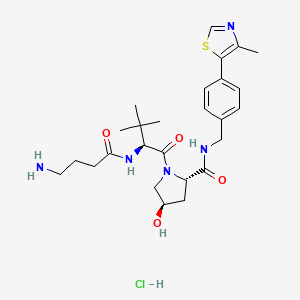
![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)

![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)
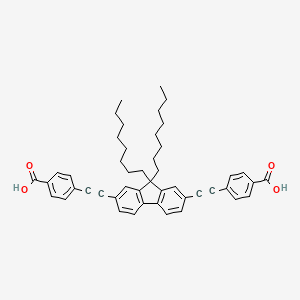

![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)
